Rosuvastatin D6 Calcium

Bioanalytical method validation Supported liquid extraction Therapeutic drug monitoring

Select Rosuvastatin D6 Calcium for your LC-MS/MS bioanalytical workflows. With six deuterium atoms on the isopropyl moiety, it provides a +6 Da mass shift that eliminates isotopic cross-talk from unlabeled rosuvastatin, ensuring accurate quantification even at LLOQs ≤0.05 ng/mL. This calcium salt form is optimized for DMSO-based stock solutions, offering superior long-term stability. Ideal for regulated bioequivalence trials, TDM, and multi-analyte statin panels. Contact us for bulk pricing.

Molecular Formula C22H21D6FN3O6S . 1/2 Ca
Molecular Weight 506.61
Cat. No. B1150003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin D6 Calcium
Molecular FormulaC22H21D6FN3O6S . 1/2 Ca
Molecular Weight506.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin D6 Calcium for Bioanalytical LC-MS/MS: Stable Isotope-Labeled Internal Standard Product Overview


Rosuvastatin D6 Calcium is a hexadeuterated stable isotope-labeled internal standard (SIL-IS) of the HMG-CoA reductase inhibitor Rosuvastatin . The compound features six deuterium atoms strategically substituted on the isopropyl moiety of the pyrimidine core, producing a predictable +6 Da mass shift (m/z 488→264 for the primary MRM transition) that enables unambiguous mass spectral discrimination from unlabeled rosuvastatin (m/z 482→258) while preserving nearly identical chromatographic retention behavior . With isotopic purity typically ≥99% and chemical purity >98%, this isotopologue serves as the preferred internal standard for isotope dilution mass spectrometry (IDMS) in regulated bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic investigations .

Why Generic Substitution of Rosuvastatin D6 Calcium with Alternative Internal Standards Compromises Quantitative Accuracy


Substitution of Rosuvastatin D6 Calcium with other internal standards—including non-deuterated structural analogs (e.g., atorvastatin, gliclazide), D3-labeled isotopologues, or 13C,d3 mixed-labeled variants—introduces quantifiable sources of analytical error. Structural analogs exhibit distinct chromatographic retention times and differential matrix effect susceptibility, leading to uncorrected ion suppression/enhancement that varies across sample batches [1]. D3-labeled rosuvastatin (Δm/z = +3) presents a mass shift insufficient to fully eliminate isotopic cross-talk from the M+2/M+3 natural abundance envelope of unlabeled rosuvastatin in high-concentration samples [2]. Sodium salt forms of deuterated rosuvastatin differ substantially in aqueous solubility from the calcium salt form (~0.2 mg/mL), affecting stock solution preparation and long-term stability profiles in certain solvent systems . The quantitative consequences of such substitutions are documented in the evidence below.

Rosuvastatin D6 Calcium: Quantified Performance Differentiation Against Comparator Internal Standards


Extraction Recovery and Precision: SLE with Rosuvastatin D6 Calcium vs. Conventional LLE

In a direct method comparison study using Rosuvastatin D6 as internal standard, supported liquid extraction (SLE) achieved extraction recovery of 96.3% compared to only 60% for conventional liquid-liquid extraction (LLE) at the 0.3 ng/mL concentration level in human plasma. Precision (RSD) improved from 13.6% (LLE) to 11.9% (SLE), and absolute matrix effect was reduced from −36.7% (ion suppression) to 12.7% [1].

Bioanalytical method validation Supported liquid extraction Therapeutic drug monitoring

Isotopic Cross-Talk Mitigation: D6 (Δm/z = +6) vs. D3 (Δm/z = +3) Signal Interference

Rosuvastatin D6 Calcium provides a +6 Da mass shift, which exceeds the minimum Δm/z ≥ 3 threshold recommended for eliminating isotopic cross-talk from the natural abundance M+2 and M+3 isotope peaks of unlabeled rosuvastatin. D3-labeled rosuvastatin (Δm/z = +3) remains partially susceptible to signal contribution from the analyte's natural 13C and 34S isotope envelope, particularly at high analyte concentrations (>50 ng/mL) where M+3 relative abundance can exceed 0.5% of the monoisotopic peak [1]. D6 labeling reduces this interference to below the LOQ signal threshold .

Mass spectrometry Isotope dilution Stable isotope labeling

Method Validation Performance: Rosuvastatin D6 Calcium in Human Plasma vs. Structural Analog IS

An LC-MS/MS method employing Rosuvastatin D6 Calcium as internal standard achieved a lower limit of quantitation (LLOQ) of 0.05 ng/mL in human plasma with intra- and inter-day precision RSD <15% and mean recovery >95% across the validated range (0.05–25.00 ng/mL) [1]. In contrast, a method using gliclazide as a structural analog internal standard reported LLOQ of 0.1 ng/mL—a 2-fold higher detection limit—with recovery values not reported [2]. Methods using atorvastatin as internal standard achieved recovery of 50.14% for the analyte, substantially lower than the >95% recovery obtained with the deuterated IS approach [3].

Method validation Bioequivalence Pharmacokinetics

Salt Form Differential Solubility: Calcium Salt vs. Sodium Salt for Stock Solution Preparation

Rosuvastatin D6 Calcium exhibits aqueous solubility of approximately 0.2 mg/mL, significantly lower than the freely soluble sodium salt form . This differential solubility profile enables distinct stock solution preparation workflows: calcium salt requires DMSO or methanol-based stock solutions for quantitative transfer, whereas sodium salt may permit aqueous-based diluents. For applications requiring direct aqueous compatibility without organic co-solvents (e.g., certain in vitro cellular assays or aqueous-phase SPE loading), this solubility distinction necessitates deliberate salt form selection .

Sample preparation Solubility Formulation compatibility

Isotopic Purity Specification: D6 Enrichment ≥99% vs. D3 and Mixed-Label Alternatives

Commercial specifications for Rosuvastatin D6 Calcium (sodium salt form reference) report isotopic purity ≥99% deuterium enrichment, with the D6 isotopologue representing 97.91% of the total isotopic distribution; minor contributions from D4 (0.34%) and D5 (1.05%) isotopologues are documented in certificate of analysis data . This high enrichment level minimizes correction factors required for isotope dilution calculations. In comparison, D3-labeled rosuvastatin products may exhibit proportionally higher D0 and D1 carryover due to fewer deuteration sites and less stringent synthetic purification [1].

Isotopic enrichment Quality control Regulatory compliance

Metabolite Stability and Acidification Requirement: D6 IS Performance Under Validated Conditions

In a validated LC-MS/MS assay using Rosuvastatin D6 as internal standard, acid treatment of plasma and urine samples was determined to be necessary for accurate rosuvastatin quantification due to instability of the rosuvastatin lactone metabolite, which undergoes back-conversion to the parent acid form under neutral or basic conditions [1]. The deuterated internal standard co-elutes with the analyte and undergoes identical acid-catalyzed equilibration, enabling accurate correction even in the presence of metabolite interference. Assays not employing acid stabilization may underestimate the magnitude of lactone back-conversion, leading to biased concentration measurements [1].

Metabolite interference Assay validation Lactone back-conversion

Optimal Application Scenarios for Rosuvastatin D6 Calcium Based on Quantified Performance Evidence


Regulated Bioequivalence Studies Requiring Low-Picogram Sensitivity

Use Rosuvastatin D6 Calcium when conducting bioequivalence trials under FDA/EMA regulatory oversight where validated LLOQ ≤ 0.05 ng/mL is required for accurate characterization of the terminal elimination phase. The method employing this internal standard has been successfully applied in crossover bioequivalence studies of rosuvastatin calcium tablets in healthy volunteers, with 90% confidence intervals for AUC and Cmax ratios meeting regulatory acceptance criteria [1]. The 2-fold lower LLOQ compared to methods using structural analog internal standards enables detection of low systemic exposure in subjects with rapid clearance [2].

High-Throughput Clinical TDM with SLE Automation

Implement Rosuvastatin D6 Calcium in therapeutic drug monitoring (TDM) workflows for post-myocardial infarction patients receiving high-dose rosuvastatin (20 or 40 mg/day). The combination of this deuterated IS with supported liquid extraction (SLE) achieves 96.3% recovery and reduces absolute matrix effect to 12.7%, enabling automated, high-throughput sample processing with superior reproducibility (RSD 11.9%) compared to traditional LLE workflows [3]. This application is particularly valuable in clinical laboratories processing >30 patient samples per batch.

Pharmacokinetic Studies Requiring Acid-Stabilized Sample Handling

Deploy Rosuvastatin D6 Calcium in pharmacokinetic investigations where rosuvastatin lactone back-conversion presents a known analytical interference. The validated acidification protocol using this deuterated IS ensures accurate parent drug quantification in both plasma and urine matrices, addressing a documented source of assay bias that may be overlooked when using non-deuterated or non-identical structural analog internal standards [4]. This application is critical for studies generating regulatory submission data where metabolite stability is a required validation parameter.

Method Development Requiring DMSO-Soluble IS for Multi-Analyte Panels

Select Rosuvastatin D6 Calcium specifically for method development involving multi-analyte statin panels where a common DMSO-based stock solution is employed. The calcium salt form's reduced aqueous solubility (~0.2 mg/mL) is advantageous when preparing concentrated primary stocks in DMSO for subsequent dilution into working solutions, minimizing solvent incompatibility issues that may arise with freely water-soluble sodium salt forms . This scenario applies to laboratories developing high-resolution MS methods for simultaneous quantification of 7+ statins and metabolites.

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